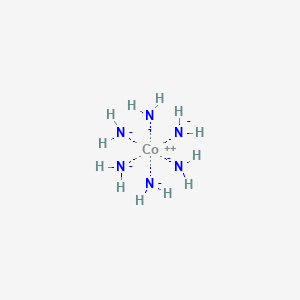
C.I. Reactive red 2
概要
説明
C.I. Reactive Red 2 is a type of reactive dye . It is often used in scientific research and industrial applications . It is also known as Reactive Red 120 .
Synthesis Analysis
The synthesis of C.I. Reactive Red 2 involves various chemical reactions . For instance, one study used the solvothermal method to synthesize Bi2WO6, a compound used in the photocatalytic degradation of C.I. Reactive Red 2 .Molecular Structure Analysis
The molecular structure of C.I. Reactive Red 2 is complex, with a molecular formula of C44H24Cl2N14O20S6Na6 . It belongs to the class of organic compounds known as 2-naphthalene sulfonates .Chemical Reactions Analysis
C.I. Reactive Red 2 undergoes various chemical reactions. For example, it can be degraded by hydroxyl radicals generated by H2O2 and Fe2+ in aqueous acidic media . It can also be photodegraded in the presence of certain catalysts .Physical And Chemical Properties Analysis
C.I. Reactive Red 2 is a powder or granules that is soluble in water . Its solubility is greater than 300G/L, and it has a pH range of 6-9 .科学的研究の応用
Adsorption onto Metal Hydroxide Sludge
Reactive Red 2 (RR-2) has been studied for its adsorption isotherms on metal hydroxide . This research advances our understanding of how metal hydroxide captures dye molecules RR-2 through adsorption reaction for water depollution treatment .
Photodegradation in the Bi2WO6 System
Reactive Red 2 has been used for studying the photocatalytic activity of prepared Bi2WO6 . The effects of the RR2 concentration, Bi2WO6 dose and pH on RR2 photodegradation were elucidated .
Photocatalysis Process
The photocatalysis process has been applied for the degradation of organic content of synthetic dyes wastewater, where Reactive Red 2 was used as the organic pollutant model .
Biosorption by Immobilized Biomass
The biosorption of Reactive Red 2 from aqueous solutions by calcium alginate immobilized Penicilium sp. biomass has been studied in a batch system .
Environmental Science and Pollution Research
Reactive Red 2 has been used in environmental science and pollution research, particularly in the study of dye pollutants’ capability to adversely affect the photosynthetic activities of aquatic organisms .
Health Risk Assessment
Reactive Red 2 has been used in health risk assessment studies. The presence of dyes can lead to considerable health risks for humans, exacerbating disorders in vital organs such as the liver, kidneys, and central nervous system, potentially causing severe health complications .
作用機序
Target of Action
C.I. Reactive Red 2 (RR2) is primarily targeted towards organic pollutants in the environment . It is used in various industrial processes, particularly in textile industries, and can often be found in wastewater .
Mode of Action
The mode of action of RR2 involves its interaction with other substances to bring about a change in color or decolorization. This is particularly evident in processes such as ozonation catalyzed by Fe (II) and UV , and photodegradation in the Bi2WO6 system . In these processes, RR2 interacts with the catalysts to undergo a color change, which is a key aspect of its functionality.
Biochemical Pathways
The biochemical pathways affected by RR2 primarily involve the degradation of organic pollutants. In the presence of catalysts like Fe (II), UV, or Bi2WO6, RR2 undergoes a series of reactions that lead to its decolorization . These reactions are part of the larger process of pollutant degradation in the environment.
Result of Action
The primary result of RR2’s action is the decolorization of the dye itself and the degradation of organic pollutants. This is achieved through its interaction with catalysts in processes such as ozonation and photodegradation . The rate of RR2 removal or decolorization can be influenced by factors such as the concentration of RR2, the dose of the catalyst, and the pH of the solution .
Action Environment
The action, efficacy, and stability of RR2 are influenced by various environmental factors. For instance, the pH of the solution can affect the rate of RR2’s decolorization . Similarly, the presence and concentration of catalysts like Fe (II), UV, or Bi2WO6 can significantly impact the effectiveness of RR2’s decolorization and pollutant degradation processes .
Safety and Hazards
将来の方向性
Future research on C.I. Reactive Red 2 could focus on improving its degradation process. For example, optimizing the conditions for synthesizing catalysts used in its photodegradation could enhance its removal rate . Additionally, exploring its interactions with other chemicals could provide insights into new methods for its degradation .
特性
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N6O7S2.2Na/c20-17-23-18(21)25-19(24-17)22-12-8-11(35(29,30)31)6-9-7-13(36(32,33)34)15(16(28)14(9)12)27-26-10-4-2-1-3-5-10;;/h1-8,28H,(H,29,30,31)(H,32,33,34)(H,22,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZDJOJCYUSIEY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2N6Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6522-86-7 (Parent) | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10889666, DTXSID70924123 | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17804-49-8, 106740-69-6, 12226-03-8 | |
| Record name | C.I. Reactive Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106740696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Reactive Red 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2(1H)-ylidene)amino]-4-oxo-3-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2,7-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of C.I. Reactive Red 2?
A1: The molecular formula of RR2 is C27H18ClN7Na4O15S4 and its molecular weight is 877.98 g/mol.
Q2: What spectroscopic data is available for characterizing C.I. Reactive Red 2?
A2: Researchers commonly utilize UV-Vis spectroscopy to analyze RR2. This technique provides information about the dye's light absorption properties, particularly its characteristic peak in the visible region, which is responsible for its red color. [, , , , , , , , , , , , , ] Additionally, Fourier transform infrared (FTIR) spectroscopy can be employed to identify functional groups within the RR2 molecule. [, ]
Q3: What are the common methods employed for the degradation of C.I. Reactive Red 2 in wastewater treatment?
A3: Numerous Advanced Oxidation Processes (AOPs) have been investigated for RR2 degradation. These methods generate highly reactive species that effectively break down the dye molecule. Some prominent examples include:
Q4: What are the roles of different catalysts and their mechanisms in RR2 degradation?
A4: Various catalysts enhance the degradation of RR2 through different mechanisms:
Q5: What are the environmental concerns associated with C.I. Reactive Red 2?
A6: The release of RR2-containing wastewater into the environment raises concerns due to its toxicity to aquatic life and potential carcinogenicity. The dye's complex structure and resistance to natural degradation contribute to its persistence in the environment, leading to bioaccumulation and long-term ecological damage. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)




![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)




